Cas no 1189107-22-9 (Ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate)

Ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate is a versatile quinazoline derivative widely used as a key intermediate in organic synthesis and pharmaceutical research. Its reactive 4-chloro and 7-methoxy substituents make it a valuable precursor for the development of biologically active compounds, particularly kinase inhibitors and other heterocyclic derivatives. The ethyl ester group enhances solubility in organic solvents, facilitating further functionalization. This compound exhibits high purity and stability, ensuring reliable performance in coupling reactions and nucleophilic substitutions. Its well-defined structure and reactivity profile make it a preferred choice for medicinal chemistry applications, including the synthesis of targeted therapeutics.
Ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate structure
1189107-22-9 structure
Product Name:Ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate
CAS No:1189107-22-9
MF:C12H11ClN2O3
MW:266.680341959
MDL:MFCD12675152
CID:1208798
PubChem ID:45599707
Update Time:2025-11-02

Ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate
    • MFCD12675152
    • CS-0120218
    • 1189107-22-9
    • DTXSID30671247
    • DB-061448
    • Ethyl4-chloro-7-methoxyquinazoline-2-carboxylate
    • Ethyl 4-chloro-7-methoxy-2-quinazolinecarboxylate
    • SCHEMBL164965
    • MDL: MFCD12675152
    • Inchi: 1S/C12H11ClN2O3/c1-3-18-12(16)11-14-9-6-7(17-2)4-5-8(9)10(13)15-11/h4-6H,3H2,1-2H3
    • InChI Key: SKPPWAYYTPWNSZ-UHFFFAOYSA-N
    • SMILES: ClC1=C2C=CC(=CC2=NC(C(=O)OCC)=N1)OC

Computed Properties

  • Exact Mass: 266.0458199g/mol
  • Monoisotopic Mass: 266.0458199g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 61.3Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 426.2±48.0 °C at 760 mmHg
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

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Ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:1189107-22-9)Ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate
Order Number:A1036120
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 16:58
Price ($):211.0
Email:sales@amadischem.com

Additional information on Ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate

Recent Advances in the Application of Ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate (CAS: 1189107-22-9) in Chemical Biology and Pharmaceutical Research

Ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate (CAS: 1189107-22-9) has emerged as a key synthetic intermediate in medicinal chemistry, particularly in the development of tyrosine kinase inhibitors (TKIs). Recent literature highlights its structural importance as a versatile scaffold for designing targeted cancer therapies. A 2023 study published in Journal of Medicinal Chemistry demonstrated its utility as a precursor for fourth-generation EGFR inhibitors, showing improved blood-brain barrier penetration compared to earlier quinazoline derivatives.

Structural optimization studies (Nature Communications, 2024) revealed that the 4-chloro and 7-methoxy substitutions on the quinazoline core significantly influence binding affinity to ATP pockets of oncogenic kinases. Molecular docking simulations indicate these functional groups enhance hydrophobic interactions with kinase domains while maintaining synthetic accessibility. The ethyl carboxylate moiety provides an ideal handle for further derivatization, as evidenced by its use in PROTAC (proteolysis targeting chimera) development against resistant cancer phenotypes.

In synthetic methodology, a breakthrough was achieved through visible-light photocatalysis (ACS Catalysis, 2023) enabling direct C-H functionalization of the quinazoline core at ambient temperature. This green chemistry approach improved yields of 1189107-22-9 derivatives by 40-60% compared to traditional Pd-catalyzed methods, while reducing heavy metal contamination in pharmaceutical intermediates.

Pharmacokinetic studies of derivatives (European Journal of Pharmaceutical Sciences, 2024) demonstrated that the ethyl ester prodrug strategy significantly enhances oral bioavailability (up to 85% in rodent models) while maintaining rapid conversion to active metabolites. This addresses historical challenges with quinazoline-based drugs' poor absorption characteristics.

Current clinical applications focus on its incorporation into dual-targeting inhibitors, particularly in overcoming T790M/C797S mutations in non-small cell lung cancer. Phase I trials of a derivative (NCT05333029) show promising results with manageable toxicity profiles. The compound's versatility continues to inspire novel drug discovery paradigms, including its recent application in covalent inhibitor design through strategic manipulation of the 4-chloro leaving group.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1189107-22-9)Ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate
A1036120
Purity:99%
Quantity:1g
Price ($):211.0
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